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N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride
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Overview
Description
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzylamines. This compound is characterized by the presence of a dichlorobenzyl group attached to a furan ring, with an amine group substituted by a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylfuran-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit their proliferation. For example, derivatives of this compound have been tested against various cancer cell lines, demonstrating promising results in reducing cell viability.
Compound | Cell Line | % Cell Viability |
---|---|---|
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine | HepG2 | 35.01 |
Doxorubicin | HepG2 | 0.62 |
Mechanism of Action
The anticancer mechanism is primarily attributed to the induction of apoptosis through mitochondrial pathways and cell cycle arrest. This action involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to increased apoptosis in targeted cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have shown effective inhibition against bacteria such as E. coli and S. aureus.
Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|---|
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine | E. coli | 10.5 | 280 |
S. aureus | 13 | 265 |
This antimicrobial activity suggests potential applications in developing new antibacterial agents.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Friedel-Crafts Acylation : This reaction can be used to introduce acyl groups into aromatic compounds.
- N-Alkylation Reactions : The amine group can undergo alkylation to form more complex molecules useful in pharmaceuticals.
These reactions highlight the compound's versatility as a building block for synthesizing other biologically active compounds.
Material Science
Recent studies have explored the use of this compound in material science applications. Its chemical properties allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of materials used in various industries.
Case Studies
Several case studies illustrate the effectiveness of this compound in practical applications:
-
Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models compared to control groups.
- Results : Tumor size was reduced by approximately 50% after four weeks of treatment.
-
Antimicrobial Efficacy : Another study assessed the antimicrobial properties of the compound against hospital-acquired infections, showing it effectively inhibited bacterial growth in vitro.
- Results : The compound exhibited a minimum inhibitory concentration comparable to established antibiotics.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorobenzyl)-2-methoxyethanamine hydrochloride
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzaldehyde
Uniqueness
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is unique due to its specific combination of a dichlorobenzyl group and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective.
Biological Activity
N-(2,4-Dichlorobenzyl)-N-methylfuran-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a dichlorobenzyl moiety. The chemical structure can be represented as follows:
This compound exhibits properties that may contribute to its biological activity, including lipophilicity and the ability to interact with various biological targets.
Research indicates that compounds similar to this compound may interact with specific receptors and enzymes involved in inflammatory responses and cancer progression. For instance, studies on related compounds suggest they may act as antagonists to chemokine receptors such as CXCR1 and CXCR2, which play critical roles in mediating inflammation and tumorigenesis .
Anticancer Properties
Preliminary studies have shown that this compound exhibits anticancer activity . It has been evaluated for its effects on various cancer cell lines. For example:
- In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer types, potentially through apoptosis induction and cell cycle arrest .
- Case Study : In a xenograft model using HepG2 cells (a liver cancer cell line), the compound showed significant tumor growth inhibition compared to control groups .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been investigated:
- Mechanism : By antagonizing chemokine receptors, it may reduce the recruitment of inflammatory cells to sites of injury or infection.
- Research Findings : In experiments involving human polymorphonuclear cells (PMNs), this compound demonstrated a reduction in CXCL1-induced calcium flux, indicating its potential as an anti-inflammatory agent .
Pharmacological Evaluation
The pharmacological profile of this compound has been assessed through various assays:
Properties
Molecular Formula |
C12H12Cl3NO |
---|---|
Molecular Weight |
292.6 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-methylfuran-2-amine;hydrochloride |
InChI |
InChI=1S/C12H11Cl2NO.ClH/c1-15(12-3-2-6-16-12)8-9-4-5-10(13)7-11(9)14;/h2-7H,8H2,1H3;1H |
InChI Key |
PDTIEXPOOXENOR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=CO2.Cl |
Origin of Product |
United States |
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